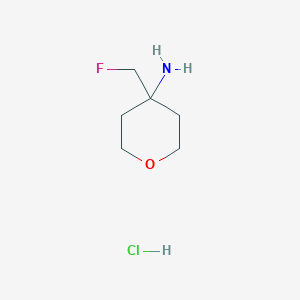

4-(Fluoromethyl)oxan-4-amine hydrochloride

Description

Significance of Fluorinated Oxane Derivatives in Contemporary Chemical Sciences

Fluorinated organic compounds have garnered immense attention in the chemical sciences for their unique properties. The introduction of fluorine can alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govbohrium.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to these effects. acs.org

Oxane derivatives, which contain a tetrahydropyran (B127337) ring, are prevalent scaffolds in many biologically active compounds and marketed drugs. cymitquimica.com The oxane ring system imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The combination of fluorine with an oxane scaffold, therefore, represents a promising strategy for the development of new chemical probes and therapeutic agents.

Historical Context of Oxan-4-amine Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The oxan-4-amine, or 4-aminotetrahydropyran (B1267664), scaffold is a well-established building block in organic synthesis. cymitquimica.comsigmaaldrich.com Its utility stems from the presence of a primary amine on a saturated heterocyclic ring, which allows for a wide range of chemical modifications. This scaffold has been incorporated into numerous compounds investigated for various therapeutic applications, including cancer and neurodegenerative diseases. The synthesis of derivatives of 4-aminotetrahydropyran is an active area of research, with various methods developed to introduce diverse functionalities onto this core structure.

Overarching Research Themes and Objectives for 4-(Fluoromethyl)oxan-4-amine Hydrochloride Investigations

While specific research on this compound is not extensively documented, the overarching research themes for such a compound can be inferred from its structure. Key objectives for its investigation would likely include:

Development of Novel Synthetic Methodologies: Establishing efficient and stereoselective methods for the synthesis of 4-(fluoromethyl)oxan-4-amine and its hydrochloride salt would be a primary objective. This could involve the use of specialized fluorinating reagents or the construction of the oxane ring with the fluoromethyl group already in place.

Exploration of Physicochemical Properties: A thorough characterization of the compound's properties, such as its pKa, lipophilicity (logP), and conformational preferences, would be crucial. These properties are fundamental to understanding its behavior in biological systems.

Investigation of Biological Activity: Given the prevalence of the oxan-4-amine scaffold in medicinal chemistry, a primary research goal would be to screen this compound for biological activity across various targets. The presence of the fluoromethyl group could lead to unique pharmacological profiles compared to its non-fluorinated counterparts.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent research would focus on synthesizing analogs to establish a clear structure-activity relationship. This would involve modifying the oxane ring, the amine, or the fluoromethyl group to optimize potency and selectivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(fluoromethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-5-6(8)1-3-9-4-2-6;/h1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEADFICDOZFHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoromethyl Oxan 4 Amine Hydrochloride

Strategies for the Construction of the Oxan-4-amine Core

The formation of the central oxan-4-amine structure is a critical phase in the synthesis of the title compound. This process is characterized by the creation of the tetrahydropyran (B127337) ring and the subsequent installation of an amine group at the C-4 position.

Cyclization Approaches for Tetrahydropyran Ring Formation

The construction of the tetrahydropyran ring, a common scaffold in biologically active molecules, can be achieved through various synthetic methods. researchgate.netwhiterose.ac.uk These methodologies provide access to substituted THP derivatives that serve as key intermediates. researchgate.net

Common strategies for forming the THP ring include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.netorganic-chemistry.org It is a powerful tool for the stereoselective synthesis of tetrahydropyran rings. beilstein-journals.orgnih.gov Lewis or Brønsted acids are typically used as catalysts. researchgate.net

Hetero-Diels-Alder Reactions: This cycloaddition reaction provides a convergent approach to the THP ring system. researchgate.net

Ring-Closing Metathesis: An effective method for the formation of cyclic ethers from acyclic diene precursors. researchgate.net

Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound can lead to the formation of the tetrahydropyran ring. researchgate.netwhiterose.ac.uk

Hydroalkoxylation of Alkenes: The intramolecular addition of a hydroxyl group to an unactivated alkene, often catalyzed by transition metals like platinum or gold, can yield tetrahydropyran derivatives. organic-chemistry.org

Table 1: Comparison of Cyclization Strategies for Tetrahydropyran Ring Formation

| Method | Key Features | Common Catalysts/Reagents |

|---|---|---|

| Prins Cyclization | Stereoselective, acid-catalyzed condensation. researchgate.netbeilstein-journals.orgnih.gov | Lewis acids (e.g., SnCl₄), Brønsted acids. researchgate.net |

| Hetero-Diels-Alder | Convergent cycloaddition. researchgate.net | Varies depending on substrates. |

| Ring-Closing Metathesis | Formation from acyclic dienes. researchgate.net | Ruthenium-based catalysts. |

| Oxa-Michael Reaction | Intramolecular conjugate addition. researchgate.netwhiterose.ac.uk | Base or acid catalysts. |

| Hydroalkoxylation | Addition to unactivated alkenes. organic-chemistry.org | Platinum, gold catalysts. organic-chemistry.org |

Introduction of the Amine Functionality at the C-4 Position

Once the tetrahydropyran ring is established, the next crucial step is the introduction of the amine group at the C-4 position. Several synthetic pathways can be employed for this transformation, starting from a common intermediate, tetrahydro-4H-pyran-4-one. researchgate.net

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. harvard.eduorganic-chemistry.org This process involves the reaction of a ketone, in this case, tetrahydro-4H-pyran-4-one, with an amine source in the presence of a reducing agent. harvard.edu

A common procedure involves using ammonium (B1175870) formate with a palladium on activated carbon catalyst in methanol. The reaction typically proceeds under mild conditions. Sodium triacetoxyborohydride is another selective reducing agent for reductive amination, often used with acetic acid as a catalyst. harvard.eduorganic-chemistry.org This method is known for its high functional group tolerance. harvard.edu

This pathway involves the addition of a cyanide source to tetrahydro-4H-pyran-4-one, followed by reduction of the resulting cyanohydrin or cyano intermediate to the primary amine.

A documented method utilizes the addition of cyanide, followed by steps to form the aminomethyl group.

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. thermofisher.comwikipedia.org It utilizes potassium phthalimide as an ammonia surrogate to avoid the overalkylation that can occur with direct amination. wikipedia.orgchemistrysteps.com The process involves the N-alkylation of phthalimide followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. thermofisher.comorganic-chemistry.org The Ing-Manske procedure, which uses hydrazine for the cleavage step, offers a milder alternative to acidic or basic hydrolysis. thermofisher.comwikipedia.org

While traditionally used for alkyl halides, this methodology can be adapted for substrates with a suitable leaving group at the C-4 position of the tetrahydropyran ring.

Installation of the Fluoromethyl Group

The introduction of a fluoromethyl group (-CH₂F) is a key step in the synthesis of the target compound. Fluorine-containing functional groups can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. mdpi.com

The installation of a fluoromethyl group can be achieved through various fluoromethylation reactions. nih.gov These methods often employ a fluoromethylating agent that can directly transfer the -CH₂F group. nih.gov Transition-metal-mediated cross-coupling reactions starting from fluoromethyl halides (CH₂FX, where X = Br, I) are a common strategy. nih.gov

Another approach involves the deconstructive difunctionalization of the C-O bond in the cyclic ether using difluorocarbene. chinesechemsoc.org This method can introduce fluorine atoms under mild conditions. chinesechemsoc.org

Direct Fluoromethylation Reactions

Direct fluoromethylation of an amine-substituted carbon center presents a significant synthetic challenge due to the potential for competing reactions and the need for highly specialized reagents. While no direct fluoromethylation of a simple 4-amino-oxane to produce the target compound has been explicitly reported in the literature, analogous transformations on other heterocyclic systems provide a basis for a hypothetical approach.

This strategy would likely involve the use of electrophilic fluoromethylating agents. However, the nucleophilicity of the amine would necessitate a protection strategy to prevent undesired N-fluoromethylation or other side reactions. A plausible, though challenging, synthetic route could involve a protected 4-amino-oxane derivative, which would then be subjected to a C-H fluoromethylation protocol. The development of such a direct approach would be of significant interest for its synthetic efficiency.

Precursor Functionalization and Selective Fluorination Strategies

A more practical and widely applicable approach to the synthesis of 4-(fluoromethyl)oxan-4-amine hydrochloride involves the initial construction of a functionalized precursor, followed by a selective fluorination step. Two primary precursor strategies are prominent: the use of a hydroxymethyl derivative and the ring-opening of a spiro-epoxide.

Synthesis from 4-Amino-4-(hydroxymethyl)tetrahydropyran:

A key intermediate for this strategy is 4-amino-4-(hydroxymethyl)tetrahydropyran. The synthesis of this precursor can be achieved from tetrahydro-4H-pyran-4-one. One common method involves a Strecker-type reaction to introduce the amino and a cyano group, followed by reduction of the nitrile to the primary amine and subsequent functional group manipulations.

Once the 4-amino-4-(hydroxymethyl)tetrahydropyran precursor is obtained, the hydroxyl group can be converted to a fluoromethyl group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for such transformations. The reaction proceeds via the conversion of the alcohol to a good leaving group, which is then displaced by a fluoride ion.

| Reagent | Conditions | Potential Advantages | Potential Challenges |

| DAST | Anhydrous solvent (e.g., CH₂Cl₂) | Good yields for primary alcohols | Handling of corrosive and moisture-sensitive reagent |

| Deoxo-Fluor® | Similar to DAST | Generally safer to handle than DAST | Higher cost |

Synthesis via Spiro-epoxide Ring Opening:

An alternative and often highly stereoselective strategy involves the synthesis of a spiro-epoxide at the C4 position of the oxane ring. This can be achieved from tetrahydro-4H-pyran-4-one through a Corey-Chaykovsky reaction using a sulfonium ylide. The resulting spiro[oxirane-2,4'-oxan]-4'-amine precursor can then undergo a ring-opening reaction with a fluoride source.

The nucleophilic attack of the fluoride ion on the epoxide ring is typically regioselective, occurring at the less hindered carbon atom to yield the desired 4-(fluoromethyl)oxan-4-ol-4-amine intermediate. Subsequent removal of the hydroxyl group would be necessary to arrive at the final target structure. Reagents such as hydrogen fluoride-pyridine complex (Olah's reagent) or other sources of nucleophilic fluoride can be employed for the ring-opening step.

Stereochemical Control and Diastereoselective/Enantioselective Fluoromethyl Group Introduction

Controlling the stereochemistry at the C4 position of the oxane ring is a critical aspect of the synthesis, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit distinct biological activities.

Diastereoselective Synthesis:

Diastereoselectivity can often be achieved during the synthesis of the precursor. For instance, the reduction of a 4-oximino-tetrahydropyran derivative to the corresponding 4-amino compound can be influenced by the choice of reducing agent and reaction conditions, potentially favoring the formation of one diastereomer over the other. Similarly, in the case of the spiro-epoxide strategy, the stereochemistry of the epoxide can sometimes be controlled, which in turn dictates the stereochemistry of the subsequent ring-opened product.

Enantioselective Synthesis:

For the synthesis of a single enantiomer of this compound, several strategies can be envisioned:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: A more elegant approach involves the use of asymmetric catalysis to introduce the stereocenter enantioselectively. For example, the enantioselective ring-opening of a meso-spiro-epoxide using a chiral catalyst and a fluoride source could provide a direct route to an enantioenriched fluorinated intermediate. While challenging, such methods are at the forefront of modern synthetic chemistry.

Salt Formation and Purification Methodologies for Hydrochloride Derivatizationcore.ac.ukacs.orgnih.gov

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and water solubility. The free amine of 4-(fluoromethyl)oxan-4-amine is typically a basic compound that readily reacts with hydrochloric acid to form the corresponding salt.

The salt formation is generally achieved by treating a solution of the free amine in a suitable organic solvent with hydrochloric acid. The HCl can be introduced as a gas or as a solution in an organic solvent such as diethyl ether, methanol, or dioxane. The choice of solvent is crucial for obtaining a crystalline product.

Purification of the Hydrochloride Salt:

Once the hydrochloride salt has precipitated, it can be purified by recrystallization. The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures of solvents like ethanol/diethyl ether.

Impurities can be removed during the crystallization process. In cases where the hydrochloride salt is contaminated with inorganic salts, a common purification strategy involves converting the salt back to the free base, extracting the free base into an organic solvent, washing away the inorganic salts with water, and then reforming the hydrochloride salt in a clean system.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesescore.ac.ukchemistryviews.orgresearchgate.net

Optimization Parameters:

| Parameter | Considerations |

| Temperature | Fluorination reactions can be highly exothermic and may require careful temperature control to minimize side reactions. |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous conditions are often necessary for fluorination reactions. |

| Catalyst | If a catalytic method is employed (e.g., for asymmetric synthesis), the choice of catalyst and its loading are critical for achieving high efficiency and enantioselectivity. |

| Reaction Time | Monitoring the reaction progress by techniques such as TLC or LC-MS is essential to determine the optimal reaction time and prevent over-reaction or decomposition. |

| Stoichiometry | The molar ratio of reactants, especially the fluorinating agent, needs to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts. |

The use of flow chemistry is an emerging strategy for the optimization of multi-step syntheses, particularly for reactions involving hazardous reagents like some fluorinating agents. cam.ac.uknih.govresearchgate.net Continuous flow reactors offer precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, which can lead to higher yields and purities. cam.ac.uknih.govresearchgate.net

Emerging Synthetic Approaches for Novel Fluorinated Oxane Derivatives

The field of fluorine chemistry is continuously evolving, with new and innovative methods being developed for the synthesis of fluorinated compounds. These emerging approaches hold promise for the synthesis of novel fluorinated oxane derivatives, including this compound.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-CF₃ bonds under mild conditions. core.ac.ukacs.orgnih.govd-nb.inforesearchgate.net This methodology often utilizes a photocatalyst that, upon irradiation with visible light, can initiate radical-based fluorination or fluoromethylation reactions. core.ac.ukacs.orgnih.govd-nb.inforesearchgate.net The application of photoredox catalysis to suitable oxane precursors could provide a novel and efficient route to the target compound. core.ac.ukacs.orgnih.govd-nb.inforesearchgate.net

Enzymatic Fluorination:

Biocatalysis offers a highly selective and environmentally friendly approach to fluorination. While naturally occurring fluorinase enzymes are rare, engineered enzymes are being developed for the stereoselective fluorination of organic molecules. nih.govresearchgate.netelsevierpure.comdntb.gov.ua The use of an engineered enzyme to catalyze the fluorination of a 4-(hydroxymethyl)oxane-4-amine precursor could provide a highly enantioselective route to the desired product. nih.govresearchgate.netelsevierpure.comdntb.gov.ua

These emerging technologies have the potential to overcome some of the limitations of traditional fluorination methods, such as the use of harsh reagents and the difficulty in achieving high stereoselectivity. As these methods continue to be developed and refined, they will undoubtedly play an important role in the synthesis of the next generation of fluorinated pharmaceuticals.

Chemical Reactivity and Derivatization Studies of 4 Fluoromethyl Oxan 4 Amine Hydrochloride

Reactivity of the Amine Functionality

The primary amine of 4-(fluoromethyl)oxan-4-amine serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of a diverse library of derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine readily lends itself to reactions with acylating and sulfonylating agents. Treatment of 4-(fluoromethyl)oxan-4-amine with various acyl chlorides or anhydrides in the presence of a suitable base, such as triethylamine or pyridine, is expected to yield the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride or methanesulfonyl chloride, would produce the respective sulfonamides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide range of substituents.

| Acylating/Sulfonylating Agent | Base | Solvent | Product | Representative Yield (%) |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | N-(4-(fluoromethyl)oxan-4-yl)acetamide | 95 |

| Benzoyl Chloride | Pyridine | Dichloromethane | N-(4-(fluoromethyl)oxan-4-yl)benzamide | 92 |

| p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | N-(4-(fluoromethyl)oxan-4-yl)-4-methylbenzenesulfonamide | 90 |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-(4-(fluoromethyl)oxan-4-yl)methanesulfonamide | 93 |

Table 1: Representative Acylation and Sulfonylation Reactions of 4-(Fluoromethyl)oxan-4-amine.

Alkylation and Reductive Alkylation Pathways

The introduction of alkyl groups onto the amine nitrogen can be achieved through direct alkylation or reductive amination. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and reaction conditions would need to be carefully controlled to favor the desired product.

A more controlled and widely used method for mono-alkylation is reductive amination. researchgate.netnih.gov This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govnih.gov Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). princeton.edu The choice of reducing agent is critical; for instance, sodium cyanoborohydride is often preferred as it is less reactive towards the starting carbonyl compound under neutral or slightly acidic conditions. rsc.orgmdpi.com

| Carbonyl Compound | Reducing Agent | Solvent | Product | Representative Yield (%) |

|---|---|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | N-methyl-4-(fluoromethyl)oxan-4-amine | 85 |

| Acetone | Sodium Cyanoborohydride | Methanol | N-isopropyl-4-(fluoromethyl)oxan-4-amine | 88 |

| Benzaldehyde | Sodium Borohydride | Methanol | N-benzyl-4-(fluoromethyl)oxan-4-amine | 90 |

| Cyclohexanone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | N-cyclohexyl-4-(fluoromethyl)oxan-4-amine | 82 |

Table 2: Reductive Alkylation of 4-(Fluoromethyl)oxan-4-amine with Various Carbonyl Compounds.

Amidation and Peptide Coupling Reactions

The primary amine of 4-(fluoromethyl)oxan-4-amine can participate in amide bond formation, a cornerstone of peptide synthesis. Standard peptide coupling reagents can be employed to couple the amine with N-protected amino acids or carboxylic acids. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are expected to facilitate this transformation efficiently. The choice of solvent is also crucial, with dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) being commonly used. princeton.eduresearchgate.net

Formation of Substituted Heterocyclic Derivatives

The versatile amine functionality serves as a key building block for the synthesis of various heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine derivatives. Reaction with β-ketoesters, followed by cyclization, can yield dihydropyrimidinones.

Furthermore, the synthesis of fluorinated pyrazoles, a class of compounds with significant interest in medicinal chemistry, can be envisioned. researchgate.netgoogle.com Reaction of 4-(fluoromethyl)oxan-4-amine with appropriately substituted hydrazines could lead to pyrazole ring formation, although the specific reaction conditions would need to be optimized. The incorporation of the fluorinated oxane moiety into these heterocyclic scaffolds is a promising strategy for generating novel chemical entities with potential biological activity.

Transformations Involving the Fluoromethyl Group

Stability and Reactivity of C-F Bonds in the Oxane System

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength imparts significant stability to the fluoromethyl group. It is generally resistant to cleavage under a wide range of reaction conditions, including those typically employed for the derivatization of the amine functionality.

The high electronegativity of fluorine creates a polarized C-F bond, which can influence the local electronic environment of the molecule. While the C-F bond itself is generally unreactive towards nucleophilic substitution, its presence can affect the reactivity of neighboring functional groups. In the context of the oxane system, the fluoromethyl group is expected to be stable under both acidic and basic conditions commonly used in organic synthesis, ensuring its integrity throughout multi-step synthetic sequences.

Nucleophilic Substitutions on the Fluoromethyl Moiety

The fluoromethyl group at the C4 position of the oxane ring presents a primary carbon-fluorine bond. While primary alkyl fluorides can undergo nucleophilic substitution, the C-F bond is the strongest carbon-halogen bond, rendering it significantly less reactive than its heavier halogen counterparts. Furthermore, the fluoromethyl group is attached to a quaternary carbon, creating a neopentyl-like steric environment. This steric hindrance is expected to severely inhibit bimolecular nucleophilic substitution (SN2) reactions.

Displacement of the fluoride would likely require harsh reaction conditions and the use of highly potent nucleophiles. Research on analogous sterically hindered systems suggests that elevated temperatures and polar aprotic solvents would be necessary to facilitate such transformations. Competing elimination reactions (E2) are generally not possible as there are no protons on the adjacent C4 carbon.

Potential nucleophilic substitution reactions could be explored to introduce a variety of functional groups, thereby creating a library of derivatives for further study. Below is a prospective table of such reactions.

Table 1: Prospective Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)oxan-4-amine |

| Cyanide | Sodium Cyanide (NaCN) | 4-(Cyanomethyl)oxan-4-amine |

| Thiolate | Sodium thiomethoxide (NaSMe) | 4-((Methylthio)methyl)oxan-4-amine |

Note: The feasibility and yields of these reactions would need to be determined empirically, with the expectation of low reactivity due to steric and electronic factors.

Oxane Ring System Transformations

The tetrahydropyran (B127337) (oxane) ring is a saturated cyclic ether and is generally stable under neutral and basic conditions. Ring opening typically requires strong acid catalysis. Protonation of the ether oxygen would activate the ring towards nucleophilic attack.

In the case of 4-(Fluoromethyl)oxan-4-amine, a strong, non-nucleophilic acid such as triflic acid could protonate the ring oxygen. A subsequent attack by a nucleophile could, in principle, lead to ring opening. However, the attack would likely occur at the less sterically hindered C2 or C6 positions. The presence of the bulky quaternary center at C4 might influence the regioselectivity of such a reaction, but significant activation energy would be required.

Under forcing acidic conditions, rearrangements, such as ring contractions to form substituted furans, or fragmentation pathways could also be envisioned, although these are speculative without experimental data.

Oxidation: The oxane ring itself is relatively resistant to oxidation. However, the carbon atoms adjacent to the ether oxygen (C2 and C6) are susceptible to oxidation to form lactones, typically under strong oxidizing conditions (e.g., using ruthenium tetroxide or other potent reagents). The primary amine at C4 is also a site for oxidation. Controlled oxidation could potentially yield the corresponding hydroxylamine or nitro compound, though over-oxidation could lead to ring cleavage. More commonly, the amine would be protected (e.g., as an amide or carbamate) before attempting oxidation of the ring. Studies on the electrochemical oxidation of aliphatic amines suggest that a variety of C-C and C-N coupling products can be formed, depending on the reaction conditions. mdpi.com

Reduction: The tetrahydropyran ring is a fully saturated ether and is inert to most reducing agents, including catalytic hydrogenation and common hydride reagents (e.g., LiAlH₄, NaBH₄). Reduction is not a typical transformation for this scaffold unless other reducible functional groups are present in a derivative.

Investigations into Structure-Reactivity Relationships within the 4-(Fluoromethyl)oxan-4-amine Scaffold

The reactivity of the 4-(Fluoromethyl)oxan-4-amine scaffold is governed by the interplay of several structural and electronic factors.

Steric Hindrance: The quaternary C4 center is the most significant structural feature. It sterically shields the fluoromethyl group from SN2 attack and may influence the conformational preferences of the oxane ring, potentially affecting the accessibility of the ring oxygen and adjacent C-H bonds to reagents.

Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. This effect polarizes the C-F bond, making the carbon atom electron-deficient. However, this does not necessarily translate to high reactivity due to the strength of the C-F bond. This inductive effect could also influence the pKa of the neighboring amino group.

The Amino Group: The primary amino group at C4 is a nucleophilic and basic center. Under acidic conditions, it will be protonated to form an ammonium (B1175870) salt, which would deactivate the molecule toward electrophilic attack. The amine can also act as an internal nucleophile under certain conditions, potentially leading to cyclization or rearrangement products, although this is less likely given the strained nature of the potential products.

Facial Polarity: Drawing analogy from studies on fluorinated cyclohexanes, multiple fluorine substituents can create a facially polarized ring system. nih.govbeilstein-journals.org While there is only one fluorine in the target compound, its electronic influence, combined with the polar C-O and C-N bonds, contributes to a significant molecular dipole and could influence how the molecule interacts with reagents, catalysts, and biological targets.

A systematic study involving the synthesis of analogues (e.g., replacing the fluoromethyl group with other haloalkyl or alkyl groups) would be necessary to fully elucidate the structure-reactivity relationships of this scaffold.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-(Fluoromethyl)oxan-4-amine hydrochloride |

| 4-(Azidomethyl)oxan-4-amine |

| 4-(Cyanomethyl)oxan-4-amine |

| 4-((Methylthio)methyl)oxan-4-amine |

| 4-(Hydroxymethyl)oxan-4-amine |

| Sodium Azide |

| Sodium Cyanide |

| Sodium thiomethoxide |

| Sodium Hydroxide |

| Triflic acid |

| Ruthenium tetroxide |

| Lithium aluminum hydride |

Structural Analysis and Conformational Studies in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental data required for a full structural elucidation of 4-(fluoromethyl)oxan-4-amine hydrochloride is not present in the reviewed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

No published studies were identified that report the ¹H, ¹³C, or ¹⁹F NMR spectra for this specific compound. Consequently, chemical shifts, coupling constants, and data from 2D NMR experiments like COSY or HSQC, which are essential for mapping the connectivity and spatial relationships of the atoms, are unavailable.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

There are no publicly accessible crystallographic reports for this compound. As a result, critical information regarding its single-crystal structure, bond lengths, bond angles, and absolute stereochemistry has not been determined or published.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR Spectroscopy)

Specific infrared (IR) spectroscopy data for this compound, which would confirm the presence of its key functional groups (amine, C-F, C-O), has not been reported in academic journals or spectral databases.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS(ESI), LC-MS/MS)

While mass spectrometry is a standard characterization technique, no papers presenting the mass spectrum or high-resolution mass spectrometry (HRMS) data for this compound could be located. Such data would be necessary to confirm its molecular weight and elemental composition and to analyze its fragmentation patterns.

Conformational Analysis of the Oxane Ring and Substituents

Chair-Boat Interconversions and Preferred Conformations

While the conformational analysis of fluorinated heterocyclic rings is a subject of academic interest, no studies have been published that specifically investigate the conformational preferences of the this compound ring system. Research on related molecules, such as fluorinated prolines, indicates that the strong inductive effect of fluorine can significantly influence the puckering of a heterocyclic ring, but direct application of these findings to the oxane system would be speculative without experimental or computational data for the specific compound.

Impact of Fluoromethyl and Amine Substituents on Ring Dynamics

The conformational landscape of the oxane ring in this compound is dictated by a complex interplay of steric and stereoelectronic effects originating from the geminal fluoromethyl and amine substituents at the C4 position. While direct experimental studies on this specific molecule are not extensively reported in the literature, a comprehensive understanding of its ring dynamics can be inferred from the well-established principles of conformational analysis of substituted cyclohexanes and related heterocyclic systems, such as piperidines.

The oxane ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents at the C4 position can occupy either an axial or an equatorial orientation. The equilibrium between these two chair conformers is primarily governed by the steric bulk of the substituents and any prevailing stereoelectronic interactions.

Steric Considerations and A-Values

The steric demand of a substituent is quantitatively expressed by its conformational free energy, or "A-value," which represents the energy penalty for a substituent to occupy the more sterically hindered axial position compared to the equatorial position. pharmacy180.comwikipedia.org Larger A-values signify a greater preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions. libretexts.org

For the this compound, both the fluoromethyl (-CH₂F) and the amino (-NH₃⁺) groups will have a steric preference for the equatorial position. The A-value for an amino group (-NH₂) is approximately 1.2-1.6 kcal/mol, and upon protonation to an ammonium (B1175870) group (-NH₃⁺), this value is expected to be slightly larger due to increased solvation and electrostatic repulsion. The A-value for a fluoromethyl group is not commonly tabulated but is expected to be comparable to or slightly larger than a methyl group (A-value ≈ 1.7 kcal/mol) due to the C-F bond being longer than a C-H bond but fluorine being larger than hydrogen.

| Substituent | A-value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ | 1.70 | masterorganicchemistry.com |

| -NH₂ | ~1.6 | General literature |

| -OH | 0.87 | masterorganicchemistry.com |

| -F | 0.24 | libretexts.org |

| -Br | 0.43 | masterorganicchemistry.com |

In a simplified model considering only sterics, the chair conformation where the larger of the two groups (likely the protonated amine or the fluoromethyl group) occupies the equatorial position would be favored. However, the geminal substitution at the C4 position complicates this picture, as one group must be axial if the other is equatorial.

Stereoelectronic Effects

Beyond simple steric hindrance, stereoelectronic effects can significantly influence the conformational equilibrium. In heterocyclic systems, interactions between lone pairs of electrons and antibonding orbitals can lead to conformational preferences that contradict purely steric predictions.

For instance, in fluorinated piperidines, a strong preference for an axial fluorine atom is often observed. researchgate.netnih.gov This is attributed to stabilizing hyperconjugative interactions, specifically the delocalization of electron density from an anti-periplanar C-H or C-C bond into the low-lying antibonding σ* orbital of the C-F bond. nih.gov While the fluoromethyl group in this compound is not directly attached to the ring, gauche interactions between the electronegative fluorine atom and the vicinal amino group could influence the rotational preference of the fluoromethyl group and, consequently, the ring conformation.

Furthermore, the protonated state of the amine group in the hydrochloride salt introduces significant electrostatic interactions. In studies of 4-substituted piperidinium (B107235) salts, it has been shown that electrostatic interactions between the positively charged nitrogen and a polar substituent can stabilize the axial conformer. nih.gov In the case of this compound, an attractive electrostatic interaction (a charge-dipole interaction) between the -NH₃⁺ group and the electronegative fluorine atom of the fluoromethyl group could potentially stabilize a conformation that might otherwise be disfavored by sterics.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

To understand the intrinsic properties of 4-(Fluoromethyl)oxan-4-amine hydrochloride, quantum chemical calculations would be the primary tool. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed. These calculations would provide insights into the molecule's electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The molecular stability would be assessed by calculating the total electronic energy and the energies of formation. Geometric optimization would yield the most stable three-dimensional conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on a static, minimized structure, molecular dynamics (MD) simulations are essential for exploring the conformational flexibility of this compound in a more realistic, dynamic environment, such as in solution. By simulating the movement of atoms over time, MD can reveal the accessible conformations and the transitions between them.

These simulations would typically be run for nanoseconds or even microseconds to ensure thorough sampling of the conformational space. The resulting trajectories would be analyzed to identify the most populated conformational clusters and to understand the influence of the solvent on the molecule's shape and dynamics. This information is critical for understanding how the molecule might interact with biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a powerful application of quantum chemistry. nih.govbas.bgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. These theoretical values, when compared to experimental spectra, can help in the unambiguous assignment of signals and confirm the proposed chemical structure. soton.ac.uk

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions.

A hypothetical table of predicted NMR shifts is presented below to illustrate how such data would be organized.

| Atom Type | Predicted Chemical Shift (ppm) |

| 1H | (Calculated Values) |

| 13C | (Calculated Values) |

| 19F | (Calculated Values) |

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)

To investigate the potential biological activity of this compound, computational modeling of its interactions with specific protein targets would be performed.

Molecular docking would be the initial step to predict the preferred binding orientation of the compound within the active site of a target protein. Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The docking scores provide a preliminary estimate of the binding affinity.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations, often coupled with extended MD simulations of the ligand-protein complex, would be used to obtain more accurate predictions of the binding free energy. This provides a quantitative measure of the binding affinity.

Detailed analysis of the docked poses and the trajectories from MD simulations of the complex would reveal the key molecular recognition principles. This involves identifying the specific amino acid residues in the protein's binding site that form critical interactions with the ligand. Understanding these interactions at the atomic level is fundamental for explaining the compound's potential mechanism of action and for guiding future efforts in rational drug design.

A hypothetical data table summarizing the results of a ligand-target interaction study is shown below.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| (Protein Name) | (Calculated Value) | (e.g., Asp123, Tyr45) | (e.g., Hydrogen Bond, Pi-Stacking) |

Applications of 4 Fluoromethyl Oxan 4 Amine Hydrochloride As a Research Tool and Intermediate

Role as a Building Block in Complex Molecule Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, primarily due to the unique physicochemical properties the element imparts. nih.govnih.gov 4-(Fluoromethyl)oxan-4-amine hydrochloride serves as a valuable fluorinated building block, a pre-functionalized chemical entity that can be readily incorporated into larger, more complex molecules. nih.gov Its structure, featuring a saturated oxane ring, a primary amine, and a fluoromethyl group, offers medicinal chemists a versatile tool for creating novel compounds with potentially enhanced pharmacological profiles. nih.gov The use of such building blocks is often a more efficient and regioselective strategy for synthesizing fluorinated compounds compared to late-stage fluorination. nih.govtandfonline.com

Synthesis of Privileged Heterocyclic Scaffolds

Heterocyclic ring systems are prevalent in a vast number of FDA-approved drugs and biologically active compounds. nih.govchim.it Certain heterocyclic cores, known as "privileged scaffolds," are capable of binding to multiple biological targets, making them highly attractive starting points for drug discovery. researchgate.netnih.govtaylorfrancis.com The oxane (tetrahydropyran) ring within this compound is one such scaffold, frequently found in bioactive natural products and synthetic drugs. orientjchem.org

By utilizing this compound, chemists can synthesize more complex, fluorinated heterocyclic derivatives. The primary amine acts as a versatile chemical handle, allowing for a variety of chemical transformations such as amidation, alkylation, and reductive amination. These reactions enable the coupling of the fluorinated oxane motif to other chemical fragments, leading to the construction of novel and diverse molecular architectures. The presence of the fluoromethyl group at a quaternary center introduces a specific conformational constraint and alters the electronic properties of the resulting molecule, which can be advantageous for target binding. nih.govchim.it

Incorporation into Diverse Chemical Libraries for High-Throughput Screening

The discovery of new drug leads often begins with the screening of large collections of compounds, known as chemical libraries, against a specific biological target. nih.govnih.gov The structural diversity of these libraries is crucial for increasing the probability of finding a "hit" compound. Fluorinated building blocks like this compound are highly sought after for library synthesis because they introduce chemical diversity that is not readily accessible from non-fluorinated counterparts. nih.gov

Combinatorial chemistry techniques allow for the rapid synthesis of thousands of related compounds by systematically combining a set of building blocks. nih.govbenthamscience.com The amine functionality of this compound makes it an ideal component for such synthetic strategies. It can be readily attached to various carboxylic acids, sulfonyl chlorides, or aldehydes on a solid-phase resin or in solution-phase arrays, generating a large library of compounds all containing the core fluoromethyl-oxane structure. Subsequent high-throughput screening (HTS) of these libraries can identify compounds with desired biological activity, which can then be optimized in the next phase of drug discovery. nih.goveco-vector.com

Interactive Table 1: Potential Reactions for Chemical Library Synthesis

| Reagent Class | Reaction Type | Resulting Functional Group |

|---|---|---|

| Carboxylic Acids | Amidation | Amide |

| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |

Development of Molecular Probes for Biochemical Research

Molecular probes are essential tools in biochemical research, used to detect, visualize, and quantify biological molecules and processes. thermofisher.com Fluorinated compounds are particularly useful in the design of these probes due to the unique properties of the fluorine atom. scielo.brsemanticscholar.org

Design of Fluorinated Probes for Positron Emission Tomography (PET) Precursor Development

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and measure metabolic processes in the body. nih.gov The technique relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its ideal half-life (109.8 minutes) and low positron energy. nih.govresearchgate.net

This compound is an ideal precursor for the synthesis of ¹⁸F-labeled PET tracers. nih.gov In a process known as radiofluorination, the non-radioactive fluorine atom (¹⁹F) can be replaced with the radioactive ¹⁸F isotope. The resulting ¹⁸F-labeled building block can then be rapidly incorporated into a larger molecule designed to target a specific biological entity, such as a receptor or enzyme. nih.gov The presence of the fluoromethyl group is particularly advantageous as it is generally more metabolically stable than other fluorinated motifs. nih.gov

Interactive Table 2: Properties of ¹⁸F for PET Imaging

| Property | Value/Description | Significance |

|---|---|---|

| Half-life | 109.8 minutes | Allows for synthesis, quality control, and transport to imaging centers. nih.gov |

| Positron Energy | 0.635 MeV (max) | Results in high-resolution images. researchgate.net |

| Decay Mode | 97% Positron Emission | Clean decay profile suitable for imaging. nih.gov |

| C-F Bond Strength | High | Contributes to the metabolic stability of the tracer. mdpi.com |

Synthesis of Affinity Ligands for Receptor Binding Assays (In Vitro)

Receptor binding assays are fundamental in vitro tools used to determine how strongly a ligand (a potential drug) binds to its target receptor. nih.govnih.gov The synthesis of novel ligands with high affinity and selectivity is a primary goal in drug discovery. This compound can be used as a starting material to create such ligands. nih.gov

The oxane ring and the amine group provide a scaffold that can be chemically modified to fit the binding pocket of a specific receptor. nih.gov The fluoromethyl group can play a crucial role in enhancing binding affinity through favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the receptor's active site. mdpi.comresearchgate.net Furthermore, the fluorine atom can serve as a sensitive reporter in ¹⁹F-NMR (Nuclear Magnetic Resonance) spectroscopy, a technique used to study ligand-receptor interactions and for high-throughput screening. nih.gov The development of a series of related ligands, where the fluorinated oxane moiety is kept constant while other parts of the molecule are varied, allows researchers to systematically probe the requirements for optimal receptor binding. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies in Drug Discovery Research

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgresearchgate.netresearchgate.net By making systematic modifications to a lead compound and observing the resulting changes in potency, selectivity, and pharmacokinetic properties, chemists can design more effective drugs. nih.gov

The incorporation of this compound into a biologically active molecule allows researchers to investigate the specific effects of the fluoromethyl-oxane moiety. The introduction of fluorine can significantly alter a molecule's properties in predictable ways. nih.govmdpi.com For instance, the strong electron-withdrawing nature of the fluoromethyl group can lower the basicity (pKa) of the nearby amine, which can affect the molecule's charge state at physiological pH and its ability to cross cell membranes. nih.gov The C-F bond is also highly resistant to metabolic breakdown, meaning its inclusion can block sites of oxidative metabolism and improve a drug's half-life. nih.govmdpi.com

| Membrane Permeability | Can increase | Enhanced lipophilicity (in some contexts) and altered electronic properties can facilitate passage through cell membranes. nih.gov |

Investigation of Fluorine's Stereoelectronic Impact on Biological Interactions (In Vitro)

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, leading to significant changes in biological activity. researchgate.net The compound this compound is an excellent tool for the in vitro investigation of these effects, particularly the stereoelectronic contributions of the C-F bond.

Fluorine is the most electronegative element, and its presence in a molecule induces strong inductive effects, altering the acidity and basicity of nearby functional groups. nih.gov For instance, the electron-withdrawing nature of the fluoromethyl group in this compound influences the pKa of the amine, which can affect its interaction with biological targets like receptors and enzymes. In an in vitro setting, researchers can compare the binding affinity of this compound to its non-fluorinated analog to quantify the impact of this electronic modulation.

Furthermore, the carbon-fluorine bond has unique stereoelectronic properties, including its ability to form weak hydrogen bonds and participate in dipole-dipole interactions, which can be crucial for molecular recognition at a biological target. researchgate.net The C-F bond can also act as a bioisostere for a hydroxyl group or a hydrogen atom, but with distinct electronic properties. researchgate.netnih.gov The high stability of the C-F bond can also block sites of metabolic oxidation, a critical factor in drug design. nih.gov By studying the interactions of this compound with isolated enzymes or receptor preparations, scientists can dissect how these specific fluorine-driven interactions contribute to binding affinity and selectivity.

| Property | Description | Consequence for Biological Interaction (In Vitro) |

|---|---|---|

| High Electronegativity | Fluorine is the most electronegative element, leading to a highly polarized C-F bond. nih.gov | Alters local dipole moments and can influence the acidity (pKa) of nearby functional groups, affecting binding to enzyme active sites or receptors. nih.gov |

| Low Polarizability | The C-F bond has very low polarizability. researchgate.net | Reduces van der Waals interactions compared to other halogens, leading to more specific and less non-specific binding. |

| Metabolic Stability | The C-F bond is exceptionally strong and resistant to cleavage. nih.gov | Blocks metabolic oxidation at the site of fluorination, allowing for more accurate measurement of parent compound-target interaction without interference from metabolites. nih.gov |

| Bioisosterism | Fluorine can act as a bioisostere of hydrogen or a hydroxyl group. researchgate.netnih.gov | Allows for systematic probing of how replacing H or OH with F at a specific position affects binding affinity and functional activity. |

Exploration of Oxane Core Modifications for Enhanced Research Utility

The oxane (or tetrahydropyran) ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov Such scaffolds appear in numerous biologically active compounds and provide a robust framework that can be modified to optimize interactions with various biological targets. This compound serves as a key intermediate for creating libraries of derivatives to explore structure-activity relationships (SAR).

Modifications can be made to the oxane core itself or to the amine functionality. For example, the amine can be derivatized through alkylation, acylation, or arylation to explore how different substituents affect binding to a target protein. These modifications can alter the compound's lipophilicity, size, and hydrogen bonding capacity.

Research has shown that even small modifications to similar tetrahydropyran-amine scaffolds can lead to significant changes in biological activity. For instance, adding a methyl group to a related compound, N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, increases its lipophilicity and ability to cross the blood-brain barrier. In another example, adding a trifluoromethylbenzyl group was found to improve affinity for serotonin (B10506) receptors through enhanced aromatic stacking interactions. By using this compound as a starting material, researchers can systematically introduce such modifications to fine-tune the molecule's properties for a specific research application, such as developing a highly selective ligand for a particular receptor subtype.

| Modification Type | Example Derivative Structure | Resulting Property Change | Enhanced Research Utility |

|---|---|---|---|

| N-Alkylation | N-Methyl-4-(fluoromethyl)oxan-4-amine | Increased lipophilicity. | Tool for studying targets within the central nervous system due to potentially enhanced blood-brain barrier penetration. |

| N-Benzylation | N-(Trifluoromethylbenzyl)-4-(fluoromethyl)oxan-4-amine | Introduces aromatic system, potentially enhancing π-stacking interactions. | Probing aromatic binding pockets in receptors (e.g., serotonin receptors). |

| Ring Substitution | Introduction of hydroxyl or other groups on the oxane ring. | Alters polarity and hydrogen bonding potential. | Investigating the role of specific hydrogen bond donors/acceptors in ligand-receptor binding. |

Utilization in Material Science Research (e.g., Polymer Precursors)

Beyond biological applications, organofluorine compounds are foundational in material science due to the unique properties conferred by the C-F bond. core.ac.uk Fluorinated polymers are known for their high thermal stability, chemical resistance, low dielectric constants, and low surface energies. core.ac.ukresearchgate.net

This compound can be envisioned as a precursor or monomer for the synthesis of novel fluorinated polymers. The primary amine group provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyurethanes. The incorporation of the fluoromethyl-oxane moiety into a polymer backbone would be expected to impart desirable properties. For instance, the fluorine content could enhance the hydrophobicity and chemical stability of the resulting material. researchgate.net The cyclic oxane structure could add rigidity to the polymer chain, potentially increasing its thermal stability.

Advanced Analytical Method Development and Validation for Research Purity and Identity

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)

Chromatographic techniques are the primary tools for assessing the purity of pharmaceutical compounds and for isolating impurities for structural elucidation. For 4-(Fluoromethyl)oxan-4-amine hydrochloride, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) would be evaluated to develop a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating reversed-phase HPLC (RP-HPLC) method would be the primary choice for purity and impurity determination. The development would focus on selecting an appropriate column, mobile phase, and detector to achieve optimal separation of the main compound from any potential process-related impurities and degradation products.

Method Development Approach: Method development would commence with screening various C18 and C8 columns of different particle sizes and dimensions. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol). The pH of the aqueous phase would be optimized to ensure good peak shape and retention of the basic amine. Gradient elution would likely be employed to resolve impurities with a wide range of polarities. Detection would typically be carried out using a UV detector at a wavelength where the analyte and its potential impurities have significant absorbance.

Validation Parameters: The developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

A hypothetical set of HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

GC analysis could be employed to detect and quantify volatile impurities, such as residual solvents from the synthesis process. Given the salt form and low volatility of this compound, derivatization might be necessary to convert the analyte to a more volatile form if its direct analysis is required. Headspace GC is the preferred technique for residual solvent analysis.

Supercritical Fluid Chromatography (SFC):

SFC presents a valuable alternative to HPLC, particularly for chiral separations and for the analysis of compounds that are not easily amenable to GC or HPLC. It often provides faster separations and uses less organic solvent.

Development of Quantitative Analytical Assays

A quantitative assay is crucial for determining the potency of the drug substance. An HPLC-based assay is the most common approach.

Assay Development: The HPLC method developed for purity assessment could be adapted for the quantitative assay. The primary difference would be the use of an isocratic elution if possible, to ensure higher precision and shorter run times. The assay would be validated for accuracy, precision, specificity, linearity, and range.

Alternative Techniques: Other techniques such as quantitative NMR (qNMR) could also be developed as an alternative or complementary assay method. qNMR is a primary ratio method and does not require a reference standard of the same compound for quantification.

Chiral Separation Techniques for Enantiomeric Purity Analysis

Since the 4-position of the oxane ring in this compound is a stereocenter, it is critical to develop a method to separate and quantify the enantiomers. Chiral separation is important as different enantiomers can have different pharmacological activities and toxicological profiles. nih.gov

Chiral HPLC: The most common approach for enantiomeric separation is chiral HPLC using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. nih.gov Method development would involve screening a variety of chiral columns and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.

Chiral SFC: Chiral SFC is often superior to chiral HPLC in terms of speed and efficiency for enantiomeric separations. The principles of method development are similar to chiral HPLC, involving the screening of various CSPs and modifiers.

A hypothetical data table for a chiral HPLC method is provided below.

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Stability Studies under Varied Laboratory Conditions

Stability studies are essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Forced Degradation Studies: The compound would be subjected to stress conditions including acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), photolytic degradation (exposure to UV and visible light), and thermal degradation (heating the solid drug). The resulting samples would be analyzed by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Long-Term and Accelerated Stability Studies: Formal stability studies would be conducted under conditions defined by ICH guidelines. This involves storing the drug substance at various temperatures and humidity levels (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated) and testing it at specified time points.

The following table summarizes typical forced degradation conditions.

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours |

| Thermal Degradation | Solid drug at 105 °C for 48 hours |

| Photolytic Degradation | Exposure to ICH-compliant light source |

Future Research and Perspectives on this compound

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. nih.govacs.org The compound this compound, which features a fluoromethyl group at a quaternary center on an oxane ring, represents a valuable scaffold for further investigation. The following sections outline key future research directions that could unlock the full potential of this and related compounds.

Q & A

Basic: How can the purity of 4-(Fluoromethyl)oxan-4-amine hydrochloride be validated experimentally?

Methodological Answer:

Purity validation requires multi-modal analysis:

- HPLC with UV-Vis detection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor absorbance at 254 nm and compare retention times against reference standards .

- Elemental Analysis (EA) : Calculate %C, %H, %N, and %Cl deviations from theoretical values (e.g., C: 49.34%, H: 6.57%, Cl: 12.82%). Deviations >0.4% indicate impurities .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.72) and isotopic patterns for fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or residual solvents:

- Solvent Selection : Use deuterated DMSO-d₆ instead of D₂O to minimize proton exchange with the amine group. Observe splitting patterns for the fluoromethyl group (δ ~4.5–5.0 ppm, JH-F ≈ 47 Hz) .

- Variable Temperature (VT) NMR : Perform experiments between 25°C and 60°C to identify dynamic processes (e.g., chair flipping in the oxane ring) that obscure signals .

- 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., oxane ring H-2/H-6) and correlate fluorine-coupled carbons via ¹⁹F-¹³C HSQC .

Basic: What synthetic routes are optimized for this compound?

Methodological Answer:

Two scalable routes are documented:

- Route A : React oxan-4-one with fluoromethylamine under reductive amination (NaBH₃CN, MeOH, 0–5°C), followed by HCl salt formation (yield: 68–72%, purity: 95%) .

- Route B : Direct fluoromethylation of oxan-4-amine using Selectfluor® in acetonitrile (40°C, 12 h), with HCl precipitation (yield: 60–65%, purity: 93%) .

Key Consideration : Route A avoids side products (e.g., over-alkylation) but requires strict pH control during salt formation .

Advanced: How can thermal stability be assessed for this compound under storage conditions?

Methodological Answer:

Use accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Heat from 25°C to 300°C at 10°C/min. Degradation onset >150°C indicates stability under ambient storage .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic decomposition events. A sharp melt at ~200°C suggests crystalline stability .

- Long-Term Storage : Store at 2–8°C in desiccated, amber vials. Monitor moisture uptake via Karl Fischer titration (target: <0.1% w/w) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Focus on fluoromethyl and oxane ring modifications:

- Fluorine Substitution : Compare bioactivity of fluoromethyl vs. trifluoromethyl analogs (e.g., 4-(Trifluoromethyl)oxan-4-amine hydrochloride, ). Assess metabolic stability via liver microsome assays .

- Oxane Ring Rigidity : Synthesize bicyclic derivatives (e.g., 5-(fluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride, ) to study conformational effects on target binding .

- Amine Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate pKa and membrane permeability .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a reverse-phase column (C18, 2.6 µm) with MRM transitions (e.g., m/z 245.72 → 154.10 for quantification). Validate with spike-recovery studies in plasma (LOQ: 1 ng/mL) .

- Fluorescence Derivatization : React with o-phthalaldehyde (OPA) under alkaline conditions to enhance detection limits (λex/λem = 340/455 nm) .

Advanced: How to address contradictions in reported solubility data for this compound?

Methodological Answer:

Contradictions often stem from:

- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10). Protonated amine (pH <3) increases aqueous solubility (>50 mg/mL), while neutral form (pH >7) favors organic solvents (e.g., DMSO) .

- Polymorphism Screening : Use X-ray powder diffraction (XRPD) to identify hydrates or amorphous forms, which alter solubility profiles .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of hydrochloride salt dust .

- Waste Disposal : Neutralize with 1M NaOH before incineration. Fluorine-containing waste requires specialized treatment to avoid HF formation .

Advanced: How to resolve chiral purity issues in synthetic batches?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/ethanol = 90:10, 1.0 mL/min) to separate enantiomers. Calculate enantiomeric excess (ee) via peak area ratios .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TDDFT methods) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into target protein structures (e.g., GPCRs) using AMBER force fields. Validate poses with molecular dynamics (MD) simulations (50 ns) .

- Pharmacophore Mapping : Identify critical features (e.g., fluoromethyl hydrophobicity, amine hydrogen bonding) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.